molecular formula C6H13NO2 B12992001 (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol

Cat. No.: B12992001
M. Wt: 131.17 g/mol
InChI Key: XUEHQBMFCHRSRL-RITPCOANSA-N
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Description

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a methoxymethyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable pyrrolidinone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxymethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxymethyl group can introduce various functional groups.

Scientific Research Applications

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
  • (3S,5R)-5-(Methoxymethyl)pyrrolidin-2-ol
  • (3S,5R)-5-(Methoxymethyl)pyrrolidin-4-ol

Uniqueness

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

XUEHQBMFCHRSRL-RITPCOANSA-N

Isomeric SMILES

COC[C@H]1C[C@@H](CN1)O

Canonical SMILES

COCC1CC(CN1)O

Origin of Product

United States

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